molecular formula C18H18F3N5O2S B12399895 Usp8-IN-3

Usp8-IN-3

Cat. No.: B12399895
M. Wt: 425.4 g/mol
InChI Key: DYHHEFBWFATDAN-UHFFFAOYSA-N
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Description

Usp8-IN-3 is a compound that acts as an inhibitor of ubiquitin-specific peptidase 8 (USP8). USP8 is a deubiquitinating enzyme involved in various cellular processes, including endosomal sorting, signal transduction, and protein degradation. Inhibitors like this compound are of significant interest in scientific research due to their potential therapeutic applications, particularly in cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Usp8-IN-3 involves several synthetic steps. One common method includes the use of substituted thiourea or substituted guanidine derivatives. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Usp8-IN-3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Usp8-IN-3 exerts its effects by inhibiting the deubiquitinating activity of USP8. The compound binds to the active site of USP8, preventing it from removing ubiquitin from substrate proteins. This inhibition leads to the accumulation of ubiquitinated proteins, which can affect various cellular pathways. Key molecular targets and pathways involved include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Usp8-IN-3

This compound is unique due to its high specificity for USP8 and its ability to modulate multiple cellular pathways. Its effectiveness in various research applications, particularly in cancer therapy, sets it apart from other similar compounds .

Properties

Molecular Formula

C18H18F3N5O2S

Molecular Weight

425.4 g/mol

IUPAC Name

1-(4-nitrophenyl)-3-[1-[6-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]thiourea

InChI

InChI=1S/C18H18F3N5O2S/c19-18(20,21)15-2-1-3-16(24-15)25-10-8-13(9-11-25)23-17(29)22-12-4-6-14(7-5-12)26(27)28/h1-7,13H,8-11H2,(H2,22,23,29)

InChI Key

DYHHEFBWFATDAN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=S)NC2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC(=N3)C(F)(F)F

Origin of Product

United States

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